2'-Fluoro-3'-methoxy-[1,1'-biphenyl]-3-amine
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Overview
Description
2’-Fluoro-3’-methoxy-[1,1’-biphenyl]-3-amine is an organic compound belonging to the class of biphenyl derivatives. This compound features a biphenyl core with a fluoro substituent at the 2’ position, a methoxy group at the 3’ position, and an amine group at the 3 position. The presence of these functional groups imparts unique chemical and physical properties to the compound, making it of interest in various fields of scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2’-Fluoro-3’-methoxy-[1,1’-biphenyl]-3-amine typically involves multi-step organic reactions. One common synthetic route includes:
Nitration: The biphenyl compound undergoes nitration to introduce a nitro group at the desired position.
Reduction: The nitro group is then reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Methoxylation: The methoxy group is introduced via nucleophilic substitution using methanol and a base such as sodium hydride.
Industrial Production Methods
Industrial production of 2’-Fluoro-3’-methoxy-[1,1’-biphenyl]-3-amine may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
2’-Fluoro-3’-methoxy-[1,1’-biphenyl]-3-amine undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to remove the fluoro or methoxy groups under specific conditions.
Substitution: The fluoro and methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon catalyst or lithium aluminum hydride.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of de-fluorinated or de-methoxylated biphenyl amines.
Substitution: Formation of substituted biphenyl derivatives with various functional groups.
Scientific Research Applications
2’-Fluoro-3’-methoxy-[1,1’-biphenyl]-3-amine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, including polymers and liquid crystals.
Mechanism of Action
The mechanism of action of 2’-Fluoro-3’-methoxy-[1,1’-biphenyl]-3-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzyme function.
Comparison with Similar Compounds
Similar Compounds
- 2’-Fluoro-4’-methoxy-[1,1’-biphenyl]-3-amine
- 2’-Fluoro-3’-ethoxy-[1,1’-biphenyl]-3-amine
- 2’-Chloro-3’-methoxy-[1,1’-biphenyl]-3-amine
Uniqueness
2’-Fluoro-3’-methoxy-[1,1’-biphenyl]-3-amine is unique due to the specific combination of fluoro, methoxy, and amine groups on the biphenyl core. This unique structure imparts distinct chemical reactivity and biological activity compared to other similar compounds. The presence of the fluoro group enhances the compound’s stability and lipophilicity, while the methoxy group influences its electronic properties and reactivity.
Biological Activity
2'-Fluoro-3'-methoxy-[1,1'-biphenyl]-3-amine is a compound of interest due to its potential biological activities. This article reviews the existing literature on its synthesis, biological evaluations, structure-activity relationships (SAR), and potential therapeutic applications.
Synthesis
The synthesis of this compound typically involves several steps, including the introduction of the fluoro and methoxy groups onto the biphenyl structure. Various synthetic pathways have been explored to optimize yield and purity.
Antimicrobial Properties
Research indicates that derivatives of biphenyl compounds exhibit significant antimicrobial activity. For instance, studies have shown that related compounds can inhibit biofilm formation in uropathogenic Escherichia coli strains, suggesting that modifications in the biphenyl structure can enhance antibacterial properties .
Table 1 summarizes the antimicrobial activity of various biphenyl derivatives:
Compound | Activity Against | Minimum Inhibitory Concentration (MIC) |
---|---|---|
2'-Fluoro-3'-methoxy-biphenyl-3-amine | E. coli (biofilm) | Low micromolar |
6-phenyl-substituted analogs | E. coli (biofilm) | Lower than tert-butyl-substituted |
Control Compound | Standard Antibiotic | Varies |
Structure-Activity Relationships (SAR)
The SAR studies reveal that the presence of specific substituents on the biphenyl core significantly affects biological activity. For example, compounds with a free amine group at the C-2 position showed enhanced antibiofilm activity compared to those without .
Key Findings:
- Substituent Effects: Alkyl or aryl substitutions at certain positions are crucial for maintaining activity.
- Amide Group Influence: The type of amide substituent at the C-2 position modulates activity significantly.
Case Study 1: Antibiofilm Activity
A study focused on the antibiofilm efficacy of various biphenyl derivatives highlighted that this compound exhibited potent inhibition of biofilm formation in E. coli. Electron microscopy confirmed a reduction in pilus formation, which is critical for biofilm development .
Case Study 2: Cytotoxicity and DNA Interaction
Another investigation explored the interaction of biphenyl derivatives with DNA and their potential cytotoxic effects. While specific data on this compound is limited, related compounds showed varying degrees of cytotoxicity correlated with their binding affinity to DNA . Such interactions suggest potential applications in cancer therapy.
Properties
Molecular Formula |
C13H12FNO |
---|---|
Molecular Weight |
217.24 g/mol |
IUPAC Name |
3-(2-fluoro-3-methoxyphenyl)aniline |
InChI |
InChI=1S/C13H12FNO/c1-16-12-7-3-6-11(13(12)14)9-4-2-5-10(15)8-9/h2-8H,15H2,1H3 |
InChI Key |
NCDLLBDEICWJBI-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1F)C2=CC(=CC=C2)N |
Origin of Product |
United States |
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